molecular formula C16H17N5O3S2 B2686398 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 886928-34-3

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2686398
CAS No.: 886928-34-3
M. Wt: 391.46
InChI Key: KVWZOMVXDAUCMP-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide features a 1,2,4-triazole core substituted with an amino group at position 4 and a thiophen-2-yl moiety at position 5. A sulfanyl bridge connects the triazole ring to an acetamide group, which is further substituted with a 2,5-dimethoxyphenyl aromatic ring.

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S2/c1-23-10-5-6-12(24-2)11(8-10)18-14(22)9-26-16-20-19-15(21(16)17)13-4-3-7-25-13/h3-8H,9,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWZOMVXDAUCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is suggested that similar compounds may inhibit the activity of 5-lox. This inhibition could potentially prevent the synthesis of leukotrienes, which are involved in inflammatory responses.

Biochemical Pathways

If the compound does indeed inhibit 5-lox, it would affect the leukotriene synthesis pathway. This could potentially lead to a decrease in inflammation and other downstream effects associated with leukotrienes.

Result of Action

If the compound does inhibit 5-lox, it could potentially lead to a decrease in the synthesis of leukotrienes. This could result in a reduction in inflammation and other responses mediated by these molecules.

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The specific interactions of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a derivative of 1,2,4-triazole and thiadiazole that has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, emphasizing its antiradical, antimicrobial, and stress-protective properties.

Antiradical Activity

Recent studies have highlighted the antiradical properties of triazole derivatives. The compound's ability to scavenge free radicals has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Key Findings:

  • Antiradical Effect : The compound exhibited significant antiradical activity at a concentration of 1×103M1\times 10^{-3}M, achieving an effect comparable to that of ascorbic acid. Specifically, the most active derivative showed an antiradical effect of 88.89% , which decreased to 53.78% at 1×104M1\times 10^{-4}M .
Concentration (M)Antiradical Activity (%)
1×1031\times 10^{-3}88.89
1×1041\times 10^{-4}53.78

These results suggest a strong correlation between the structure of the triazole derivatives and their antiradical activity.

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated. Triazole derivatives are known for their broad-spectrum antimicrobial effects.

Case Studies:

  • Antifungal Activity : Compounds similar to those derived from 1,3,4-thiadiazole have shown significant antifungal activity against strains such as Candida albicans and Aspergillus niger. The presence of halogen groups in these compounds often enhances their activity against Gram-positive bacteria and fungi .
  • Bacterial Inhibition : In vitro studies indicated that certain derivatives demonstrated moderate to significant antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli. For example, compounds with specific substitutions on the thiadiazole moiety exhibited Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics .

Stress-Protective Effects

The stress-protective properties of sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate have been evaluated in animal models subjected to acute stress.

Experimental Results:

  • Behavioral Tests : Rats treated with the compound displayed improved behavior in tests such as the "Open Field" and "Morris Water Labyrinth," indicating enhanced cognitive function under stress conditions.
  • Biochemical Analysis : Measurements of antioxidant markers revealed that the compound significantly affected levels of catalase and superoxide dismutase (SOD), suggesting its role in modulating oxidative stress .

Scientific Research Applications

Antimicrobial Properties

  • Antibacterial and Antifungal Activity : Triazole derivatives have shown promising antibacterial and antifungal properties. Research indicates that compounds with thiophenyl substitutions exhibit enhanced activity against various pathogens. For instance, studies have demonstrated that related triazole compounds effectively inhibited the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
  • Antiviral Effects : Some triazole derivatives are noted for their antiviral properties. The mechanism often involves interference with viral replication processes, making them candidates for further development as antiviral agents .

Anticancer Applications

  • Chemopreventive and Chemotherapeutic Effects : Triazole derivatives are being investigated for their anticancer properties. Specifically, they may induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in cell proliferation .
  • Screening for Novel Compounds : Recent studies have employed multicellular spheroids to screen libraries of triazole compounds for anticancer activity. This method allows for a more accurate assessment of drug efficacy in a three-dimensional context that mimics tumor environments .

Neuroprotective Effects

Research has indicated that certain triazole derivatives possess neuroprotective properties. These compounds may modulate neurotransmitter systems or exhibit antioxidant effects that protect neuronal cells from damage due to oxidative stress .

Case Studies and Research Findings

StudyObjectiveFindings
Abdel-Wahab et al. (2023)Synthesis and biological evaluation of thio-substituted triazolesIdentified significant antibacterial activity against E. coli and S. aureus; compounds showed lower toxicity profiles compared to standard antibiotics .
Fayad (2019)Screening anticancer compoundsDiscovered novel triazole derivatives with potent anticancer activity via high-throughput screening on multicellular spheroids .
Research on Sodium 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetateStudied stress-protective effectsDemonstrated significant improvements in behavioral tests under stress conditions in animal models .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The pharmacological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Triazole Substituents Acetamide Substituents Reported Bioactivity Key Findings
Target Compound: 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide 4-amino, 5-thiophen-2-yl N-(2,5-dimethoxyphenyl) Not directly tested Hypothesized anti-inflammatory/antimicrobial activity based on structural analogs
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-phenylacetamide () 4-amino, 5-furan-2-yl N-phenyl Anti-exudative 10 mg/kg dose showed 45–62% inhibition (vs. diclofenac sodium at 8 mg/kg)
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide () 4-amino, 5-2-chlorophenyl N-(3-methoxyphenyl) Not reported Chloro substituent may enhance lipophilicity and membrane permeability
N-(3,5-dimethylphenyl)-2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide () 4-amino, 5-methyl N-(3,5-dimethylphenyl) Not reported Methyl groups may reduce steric hindrance, improving target binding
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () 4-ethyl, 5-thiophen-2-yl N-(4-fluorophenyl) Not reported Fluorine substituent could enhance metabolic stability

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